molecular formula C21H16FN5O4 B3408039 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852450-72-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B3408039
CAS RN: 852450-72-7
M. Wt: 421.4 g/mol
InChI Key: UFWHKRRQWJFKCZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a benzodioxole, a pyrazolopyrimidinone, and an acetamide group. The benzodioxole group is a type of aromatic ether that is often found in various pharmaceuticals and natural products . The pyrazolopyrimidinone is a heterocyclic compound that is also found in various pharmaceuticals . The acetamide group is a functional group consisting of a carbonyl group single-bonded to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The benzodioxole and pyrazolopyrimidinone groups are likely to contribute to the compound’s aromaticity, which could affect its chemical reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzodioxole and pyrazolopyrimidinone groups could contribute to its aromaticity and potentially its solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a pharmaceutical, it could act by interacting with specific receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties are often determined through laboratory testing .

Future Directions

The future directions for research on this compound could include further studies to determine its potential uses, such as in pharmaceuticals or other applications .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O4/c22-14-2-4-15(5-3-14)27-20-16(9-25-27)21(29)26(11-24-20)10-19(28)23-8-13-1-6-17-18(7-13)31-12-30-17/h1-7,9,11H,8,10,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWHKRRQWJFKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Reactant of Route 3
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

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